An In-Depth Technical Guide to 1-O-trans-p-Coumaroylglycerol for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1-O-trans-p-Coumaroylglycerol for Researchers and Drug Development Professionals
Introduction: 1-O-trans-p-Coumaroylglycerol is a naturally occurring phenylpropanoid found in a variety of plant species, including Imperata cylindrica, rhizomes of Smilax scobinicaulis, and Zea mays (corn).[1][2] This monograph provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its study, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-O-trans-p-Coumaroylglycerol is an ester formed from trans-p-coumaric acid and glycerol. Its chemical structure plays a key role in its biological activities.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | [2] |
| Molecular Weight | 238.24 g/mol | [2] |
| CAS Number | 106055-11-2 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, methanol (B129727), and ethanol (B145695). Poorly soluble in water. | [3] |
Biological Activities and Mechanisms of Action
1-O-trans-p-Coumaroylglycerol has demonstrated a range of biological activities, with neuroprotective and antioxidant effects being the most prominent.[3] Phenylpropanoids, as a class, are known for their potential therapeutic applications, including anti-inflammatory and neuroprotective roles.[4][5]
Neuroprotective Activity
1-O-trans-p-Coumaroylglycerol is reported to possess neuroprotective properties, suggesting its potential in the context of neurodegenerative diseases.[3] The precise mechanisms underlying this activity are still under investigation, but are thought to be linked to its antioxidant capacity and ability to modulate cellular signaling pathways involved in neuronal survival.[4][5]
Antioxidant Activity
The antioxidant properties of 1-O-trans-p-Coumaroylglycerol are attributed to the phenolic hydroxyl group in the p-coumaric acid moiety, which can donate a hydrogen atom to scavenge free radicals. Phenylpropanoid glycerols, in general, are recognized for their antioxidant potential.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of 1-O-trans-p-Coumaroylglycerol are limited, extracts from Imperata cylindrica, a known source, have shown anti-inflammatory effects.[1][8][9][10][11] The proposed mechanism for related phenylpropanoids involves the modulation of key inflammatory pathways.
A potential signaling pathway involved in the anti-inflammatory and neuroprotective effects of 1-O-trans-p-Coumaroylglycerol is depicted below. This is a hypothetical pathway based on the activities of related phenylpropanoid compounds.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activities of 1-O-trans-p-Coumaroylglycerol.
Isolation and Purification
A general workflow for the isolation of 1-O-trans-p-Coumaroylglycerol from plant material is outlined below.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
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Prepare a stock solution of 1-O-trans-p-Coumaroylglycerol in methanol.
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Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
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In a 96-well plate, add various concentrations of the sample solution.
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Add the DPPH solution to each well and mix.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
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Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the sample solution to the diluted ABTS solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:
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Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
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Seed the cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of 1-O-trans-p-Coumaroylglycerol for 1 hour.
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Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
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Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
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Measure the absorbance at 540 nm.
-
A cell viability assay (e.g., MTT) should be performed in parallel to assess cytotoxicity.
Spectroscopic Data for Structural Elucidation
Expected ¹H NMR Chemical Shifts (in CD₃OD):
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Glycerol moiety: Signals for the -CH₂-O- and -CH(OH)- protons would be expected in the range of 3.5-4.5 ppm.
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p-Coumaroyl moiety:
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Aromatic protons: Doublets in the aromatic region (δ 6.5-7.5 ppm).
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Vinylic protons: Doublets in the olefinic region (δ 6.0-8.0 ppm) with a large coupling constant characteristic of a trans configuration.
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Expected ¹³C NMR Chemical Shifts (in CD₃OD):
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Glycerol moiety: Signals for the carbon atoms would be expected in the range of 60-80 ppm.
-
p-Coumaroyl moiety:
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Carbonyl carbon: A signal around 168-170 ppm.
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Aromatic and vinylic carbons: Signals in the range of 115-160 ppm.
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Conclusion and Future Directions
1-O-trans-p-Coumaroylglycerol is a promising natural product with potential therapeutic applications, particularly in the areas of neuroprotection and antioxidant therapy. The available data suggests its involvement in modulating key cellular pathways related to oxidative stress and inflammation. However, to fully realize its potential in drug development, further research is required.
Future studies should focus on:
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Quantitative Biological Evaluation: Determining the specific IC₅₀ values of the pure compound in a variety of antioxidant and anti-inflammatory assays.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective effects.
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Pharmacokinetic and In Vivo Efficacy Studies: Assessing its absorption, distribution, metabolism, excretion (ADME) properties and evaluating its efficacy in relevant animal models of disease.
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Development of Synthetic Methodologies: Establishing efficient and scalable synthetic routes to produce larger quantities of the compound for extensive preclinical and clinical research.
This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of 1-O-trans-p-Coumaroylglycerol.
References
- 1. Antioxidant and Antiinflammatory Activities of Imperata cylindrica (L.) P. Beauv. (Poaceae) Extracts in Relation to Extraction Methods and Plant Organ, Biomedical Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 2. 1-O-p-Coumaroylglycerol | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic compounds profile in extracts of Smilax spp., antioxidant activity, and inhibition of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 11. researchgate.net [researchgate.net]
